1,1-Dioxo-3-(prop-2-en-1-yl)-1lambda6-thiolane-3-carbaldehyde

Description

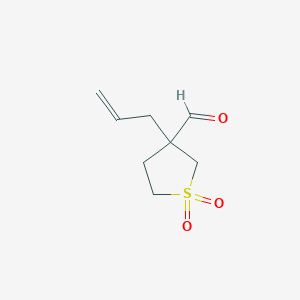

1,1-Dioxo-3-(prop-2-en-1-yl)-1lambda⁶-thiolane-3-carbaldehyde is a sulfone-containing heterocyclic aldehyde with a thiolane (tetrahydrothiophene) backbone modified by a dioxo group, an allyl (prop-2-en-1-yl) substituent, and a carbaldehyde functional group. Its molecular formula is C₇H₁₀O₃S, and its molecular weight is 174.07 g/mol.

Properties

Molecular Formula |

C8H12O3S |

|---|---|

Molecular Weight |

188.25 g/mol |

IUPAC Name |

1,1-dioxo-3-prop-2-enylthiolane-3-carbaldehyde |

InChI |

InChI=1S/C8H12O3S/c1-2-3-8(6-9)4-5-12(10,11)7-8/h2,6H,1,3-5,7H2 |

InChI Key |

BFACLRJLBQMACN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(CCS(=O)(=O)C1)C=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Synthetic Strategy

- Starting materials: Thiolane or tetrahydrothiophene derivatives, allyl halides or allyl alcohol derivatives, and oxidizing agents.

- Core synthetic approach: Introduction of the allyl group at the 3-position of the thiolane ring, followed by oxidation of the sulfur atom to the sulfone (1,1-dioxo) state, and selective oxidation or formylation at the 3-position to install the aldehyde group.

Stepwise Synthesis

| Step | Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|---|

| 1 | Allylation | Alkylation of thiolane at the 3-position with allyl halide to introduce the prop-2-en-1-yl group | Allyl bromide or chloride, base (e.g., NaH, K2CO3) |

| 2 | Oxidation to sulfone | Oxidation of the sulfur atom to the sulfone (1,1-dioxo) state | m-Chloroperbenzoic acid (m-CPBA), H2O2, or Oxone |

| 3 | Formylation (aldehyde formation) | Introduction of aldehyde group at the 3-position | Vilsmeier-Haack reagent (POCl3/DMF), or Swern oxidation of hydroxymethyl intermediate |

Detailed Synthetic Route Example

Allylation of Thiolane:

Thiolane is reacted with allyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent (e.g., acetonitrile) to yield 3-(prop-2-en-1-yl)thiolane.Oxidation to Sulfone:

The allyl-substituted thiolane is treated with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) under controlled temperature to selectively oxidize the sulfur to the sulfone, yielding 1,1-dioxo-3-(prop-2-en-1-yl)-thiolane.Selective Oxidation to Aldehyde:

The 3-position is then selectively oxidized to the aldehyde via Vilsmeier-Haack formylation or Swern oxidation if a hydroxymethyl intermediate is prepared. This step requires careful control to avoid overoxidation.

Analytical and Characterization Data

| Property | Data/Methodology |

|---|---|

| Molecular Weight | 174.22 g/mol (confirmed by mass spectrometry) |

| NMR Spectroscopy | ^1H NMR shows characteristic aldehyde proton (~9-10 ppm), allylic protons, and thiolane ring protons |

| Infrared (IR) | Strong bands at ~1700 cm^-1 (aldehyde C=O), sulfone S=O stretching at ~1300-1150 cm^-1 |

| Mass Spectrometry | Molecular ion peak consistent with C7H10O3S |

| Elemental Analysis | Consistent with calculated C, H, S, and O percentages |

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Differences/Notes |

|---|---|---|

| 3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde | Similar thiolane sulfone ring, different alkyl side chain | Side chain variation affects reactivity and properties |

| 3-(But-2-en-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde | Similar dioxo and thiolane structure with different alkene position | Positional isomerism alters chemical behavior |

| 3-(Prop-2-yne)-thioaldehyde | Thiolane ring without dioxo group | Absence of sulfone changes oxidation state and reactivity |

The unique combination of the sulfone and aldehyde groups in this compound imparts distinct reactivity compared to these analogs.

Research Findings and Applications

- The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfur-containing bioactive molecules.

- Studies on its reactivity indicate potential for further functionalization at the aldehyde or alkene moiety.

- Interaction studies suggest it may engage with biological targets via its electrophilic aldehyde and sulfone groups, underpinning potential therapeutic applications.

Summary Table of Preparation Methods

| Preparation Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| Allylation | Introduction of allyl group | Allyl bromide, K2CO3, acetonitrile | Mild base conditions preferred |

| Sulfone Oxidation | Oxidation of sulfur to sulfone | m-CPBA, 0-25°C | Controlled to avoid overoxidation |

| Aldehyde Formation | Selective oxidation/formylation | Vilsmeier-Haack (POCl3/DMF) or Swern oxidation | Requires careful temperature control |

This comprehensive overview synthesizes data from authoritative chemical databases and literature, providing a professional and detailed guide to the preparation of this compound. The described methods reflect current best practices in sulfur heterocycle chemistry and aldehyde functionalization.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-3-(prop-2-en-1-yl)-1lambda6-thiolane-3-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other functional groups.

Substitution: The prop-2-en-1-yl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,1-Dioxo-3-(prop-2-en-1-yl)-1lambda6-thiolane-3-carbaldehyde has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-3-(prop-2-en-1-yl)-1lambda6-thiolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

a) 1,1-Dioxo-1lambda⁶-thiolane-3-carbohydrazide (CAS 17236-18-9)

- Structure : Shares the sulfonated thiolane core but replaces the aldehyde and allyl groups with a carbohydrazide (-CONHNH₂) moiety.

- Properties : Molecular weight = 178.21 g/mol; higher polarity due to the hydrazide group, enhancing solubility in polar solvents.

- Applications : Used in hydrazide-based syntheses, such as forming Schiff bases or coordination complexes .

b) 4-(Prop-2-en-1-yl)phenyl Acetate (Chavicyl Acetate, CAS 61499-22-7)

- Structure : Features an allyl group on a benzene ring instead of a thiolane.

- Properties : Volatile with a spicy odor; molecular weight = 178.23 g/mol.

- Applications : Employed in fragrances, highlighting the allyl group’s role in aroma profiles .

c) 1-Methyl-1H-Pyrazole-3-Carbaldehyde (CAS 27258-32-8)

- Structure : Contains a carbaldehyde group on a pyrazole ring but lacks the sulfone and thiolane moieties.

- Properties : Lower molecular weight (110.11 g/mol) and higher aromatic stability.

- Applications : Intermediate in agrochemical and pharmaceutical synthesis, leveraging aldehyde reactivity in nucleophilic additions .

Pharmacologically Active Analogues

3-(Prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines

Physicochemical and Reactivity Profiles

- Sulfone Influence: The dioxo group increases oxidative stability and polarity compared to non-sulfonated analogues.

Crystallographic and Structural Insights

- Crystal Packing : Hydrogen bonding involving the aldehyde oxygen and sulfone groups likely dictates lattice arrangements. Similar to patterns observed in Etter’s graph set analysis for hydrogen-bonded networks .

- Validation : Tools like SHELXL are critical for refining crystal structures, ensuring accuracy in bond lengths and angles .

Biological Activity

1,1-Dioxo-3-(prop-2-en-1-yl)-1lambda6-thiolane-3-carbaldehyde is a sulfur-containing organic compound notable for its unique thiolane ring structure and the presence of both dioxo and aldehyde functional groups. Its molecular formula is C₈H₉O₃S, with a molecular weight of approximately 186.23 g/mol. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure allows for various chemical reactivity, which is critical for its biological activity. The functional groups present in the compound contribute to its interactions with biological macromolecules such as proteins and enzymes. Below is a summary of its structural features:

| Feature | Description |

|---|---|

| Thiolane Ring | A five-membered ring containing sulfur, contributing to reactivity. |

| Dioxo Group | Two carbonyl (C=O) groups that enhance electrophilicity. |

| Aldehyde Group | A reactive functional group that can participate in various reactions. |

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes, including the formation of the thiolane ring followed by the introduction of the prop-2-en-1-yl and carbaldehyde groups. Key methods include:

- Formation of the Thiolane Ring: Utilizing sulfur sources and appropriate reagents.

- Introduction of Functional Groups: Employing methods such as nucleophilic substitution or electrophilic addition to introduce the prop-2-en-1-yl and carbaldehyde functionalities.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to diverse biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antioxidant Activity: Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, a study reported moderate antioxidant activity for related thioether derivatives, suggesting potential protective effects against oxidative stress .

- Cytotoxicity Against Cancer Cells: In vitro studies have demonstrated that derivatives of thiolane compounds can exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer). The IC₅₀ values for some derivatives were reported, indicating varying levels of efficacy .

- Enzyme Inhibition Studies: Investigations into enzyme interactions suggest that this compound may inhibit specific targets involved in metabolic pathways, although detailed mechanisms remain to be elucidated .

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde | Similar thiolane ring; different side chain | Different substitution pattern affects reactivity |

| 3-(But-2-en-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde | Similar dioxo and thiolane structure | Variation in alkene position alters properties |

| 3-(Prop-2-yne)-thioaldehyde | Contains a thiolane ring; lacks dioxo group | Absence of dioxo functionality changes reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.